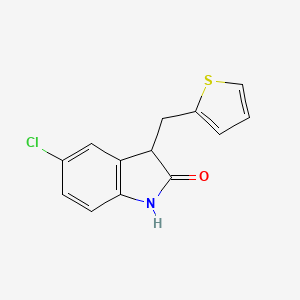![molecular formula C21H22N2O4 B6061713 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6061713.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide, also known as OPB-31121, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. The proteasome plays a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Therefore, the inhibition of proteasome activity has been proposed as a strategy for the treatment of cancer and other diseases.
Mechanism of Action
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide acts as a selective inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the 20S proteasome subunit. This inhibition leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of proteasome activity by this compound has several biochemical and physiological effects. One of the main effects is the accumulation of misfolded and damaged proteins, which can lead to the activation of the unfolded protein response and the induction of apoptosis. Moreover, the inhibition of proteasome activity can also affect various cellular processes, including cell cycle regulation, DNA repair, and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for the proteasome, which allows for the specific targeting of this cellular complex. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using this compound is its relatively low potency compared to other proteasome inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research and development of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide. One of the main directions is the optimization of its chemical structure to improve its potency and selectivity. Moreover, further studies are needed to investigate its efficacy in the treatment of various diseases, including cancer and neurological disorders. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential and reduce its side effects.
Synthesis Methods
The synthesis of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting from the reaction of 3-phenylpropylamine with 1,3-benzodioxole-5-carboxylic acid to obtain the corresponding amide. The amide is then converted to the pyrrolidine derivative using a cyclization reaction with 1,3-dibromo-5,5-dimethylhydantoin. Finally, the pyrrolidine derivative is oxidized to the corresponding lactam using potassium permanganate.
Scientific Research Applications
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiotherapy. Moreover, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20-12-17(13-23(20)10-4-7-15-5-2-1-3-6-15)22-21(25)16-8-9-18-19(11-16)27-14-26-18/h1-3,5-6,8-9,11,17H,4,7,10,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKIWFOZRXORRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)

![4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)
![3-isopropyl-6-[3-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6061688.png)
![(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6061692.png)

![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6061702.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B6061716.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6061723.png)